N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H12F3N5OS2 and its molecular weight is 399.41. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The research on compounds related to N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide reveals significant applications in anticancer activity. Microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups led to the discovery of compounds exhibiting promising in vitro anticancer activity against a variety of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Notably, certain compounds demonstrated GI50 values comparable to the standard drug Adriamycin, indicating potent anticancer agents within this chemical class. A molecular docking study and ADMET predictions further supported the potential oral drug-like behavior of these compounds (Tiwari et al., 2017).
Antimicrobial Agents
Another aspect of scientific research on related compounds includes the synthesis of new 5-[2-{(1,2,3-benzotriazole)-1-yl-methyl}-1'-(4'-substituted aryl-3'-chloro-2'-oxo-azetidine]-amino-1,3,4-thiadiazoles, which have been evaluated for their antifungal and antibacterial properties. These compounds were tested against various fungi and bacteria, showing potential as antimicrobial agents. The structural determination through spectral and chemical methods validates the efficacy and potential application of these compounds in combating microbial infections (Shukla & Srivastava, 2008).
DNA Methylation Inhibition
Continuing the search for biologically active compounds, new derivatives of 1,2,4-triazole-3-thiols and 1,3,4-thiadiazoles have been synthesized, revealing their ability to inhibit tumor DNA methylation in vitro. This property is crucial for the development of new therapeutic agents targeting cancer through epigenetic mechanisms. One compound, in particular, demonstrated high activity and was selected for further in vivo studies, underscoring the potential of these compounds in cancer therapy and the modulation of gene expression through epigenetic means (Hovsepyan et al., 2019).
Synthesis and Complexation Studies
Research also extends to the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd, showcasing the versatility of these compounds in forming stable complexes. The study provided insight into the structural characteristics of the oxo thiadiazolo benzamide and its metal complexes, offering potential applications in material science and catalysis (Adhami et al., 2012).
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5OS2/c1-7-21-22-13(25-7)20-12(24)8-5-23(6-8)14-19-11-9(15(16,17)18)3-2-4-10(11)26-14/h2-4,8H,5-6H2,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEJVOGYQFLSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.